Cas no 917357-83-6 (1-Pyrrolidinecarboxylicacid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R)-)
1-Pyrrolidinecarboxylicacid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrrolidinecarboxylicacid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R)-
- 3-(Methylamino)-1-pyrrolidinecarboxylic acid benzyl ester
- 3-(Methylamino)-1-pyrrolidinecarboxylic acid benzyl ester HCL
- 3-METHYLAMINO-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- benzyl (3R)-3-(methylamino)-pyrrolidine-1-carboxylate hydrochloride
- DTXSID80634983
- FT-0603823
- SB48626
- FT-0772962
- AM93709
- AT34005
- benzyl 3-(methylamino)pyrrolidine-1-carboxylate
- SB47370
- benzyl3-(methylamino)pyrrolidine-1-carboxylate
- 1353971-26-2
- AKOS015850974
- EN300-1692412
- A19311
- 917357-83-6
-
- Inchi: 1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
- InChI Key: XGJOYHWLQXYOPI-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC(C1)NC)=O
Computed Properties
- Exact Mass: 234.137
- Monoisotopic Mass: 234.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.14
- Boiling Point: 358.8°C at 760 mmHg
- Flash Point: 170.8°C
- Refractive Index: 1.563
- PSA: 41.57000
- LogP: 2.74770
1-Pyrrolidinecarboxylicacid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 087659-1g |
3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester |
917357-83-6 | 96% | 1g |
£694.00 | 2022-02-28 | |
| Crysdot LLC | CD11016819-1g |
Benzyl 3-(methylamino)pyrrolidine-1-carboxylate |
917357-83-6 | 97% | 1g |
$809 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778213-1g |
Benzyl (R)-3-(methylamino)pyrrolidine-1-carboxylate hydrochloride |
917357-83-6 | 98% | 1g |
¥30281.00 | 2024-04-25 | |
| Chemenu | CM529451-1g |
Benzyl 3-(methylamino)pyrrolidine-1-carboxylate |
917357-83-6 | 97% | 1g |
$810 | 2024-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_087659-1g |
3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester |
917357-83-6 | 96% | 1g |
¥15268.00 | 2025-04-11 |
1-Pyrrolidinecarboxylicacid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R)- Suppliers
1-Pyrrolidinecarboxylicacid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R)- Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 1-Pyrrolidinecarboxylicacid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R)-
Introduction to 1-Pyrrolidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R) and Its Significance in Modern Chemical Biology
The compound with the CAS number 917357-83-6, identified as 1-Pyrrolidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R), represents a fascinating molecule in the realm of chemical biology. This zwitterionic derivative has garnered attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The compound's stereochemistry, specifically the (3R) configuration, plays a pivotal role in determining its biological activity and interaction with target proteins.
1-Pyrrolidinecarboxylic acid, a core scaffold in this molecule, is a heterocyclic compound that frequently appears in natural products and synthetic drugs. Its pyrrolidine ring is a privileged structure that contributes to the compound's ability to interact with biological macromolecules. The presence of a methylamino group at the 3-position further enhances its pharmacological potential by introducing basicity and hydrogen bonding capabilities. These features make it an attractive candidate for modulating enzyme activity and receptor binding.
The phenylmethyl ester moiety at the 1-position of the pyrrolidine ring adds another layer of complexity to the molecule. This ester group not only influences the compound's solubility but also provides a site for further chemical modifications. The hydrochloride salt form (1:1) ensures better stability and crystallinity, which are critical for both storage and formulation purposes.
Recent advancements in drug discovery have highlighted the importance of stereochemistry in determining therapeutic efficacy. The (3R) configuration of this compound has been meticulously studied to ensure optimal biological activity. Stereoisomers often exhibit significantly different pharmacokinetic profiles and target interactions, making the precise stereochemical control essential for successful drug development.
In the context of modern chemical biology, this compound has been explored for its potential role in modulating various biological pathways. For instance, its structural motif is reminiscent of known bioactive scaffolds that interact with enzymes such as kinases and phosphodiesterases. These enzymes are integral to numerous cellular processes, including signal transduction and metabolic regulation.
One particularly intriguing aspect of this molecule is its potential as an intermediate in the synthesis of more complex pharmacophores. The pyrrolidine core can be further functionalized to create derivatives with enhanced binding affinity or selectivity towards specific targets. Such modifications are often required during the optimization phase of drug development to improve potency while minimizing off-target effects.
The field of chemical biology has seen significant growth due to the availability of high-throughput screening technologies and computational modeling tools. These advancements have enabled researchers to rapidly evaluate the biological activity of novel compounds like 1-Pyrrolidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R). By integrating experimental data with computational predictions, scientists can gain deeper insights into the molecular interactions that govern drug efficacy.
The CAS number 917357-83-6 serves as a unique identifier for this compound, ensuring accurate documentation and retrieval of relevant data. In academic and industrial settings, such identifiers are crucial for maintaining consistency across research publications, patents, and regulatory submissions.
Future research directions may focus on exploring the compound's potential in preclinical studies. Given its structural features and stereochemical purity, it could serve as a valuable tool for investigating mechanisms of action or developing novel therapeutic agents. Collaborative efforts between chemists and biologists will be essential to fully harness its potential in drug discovery.
The synthesis of chiral compounds like this one often presents significant challenges due to the need for high enantiomeric purity. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve the desired configuration. These methods not only reflect the sophistication of modern synthetic chemistry but also highlight the importance of precision in constructing biologically active molecules.
In conclusion,1-Pyrrolidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R) is a multifaceted compound with considerable promise in chemical biology and pharmaceutical research. Its unique structural features, stereochemical configuration, and potential applications underscore its significance as a building block for future therapeutics. As research continues to uncover new insights into its properties and interactions,CAS no 917357-83-6 will undoubtedly remain a key reference point in this field.
917357-83-6 (1-Pyrrolidinecarboxylicacid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1), (3R)-) Related Products
- 1131594-94-9(3-Ethylamino-piperidine-1-carboxylic Acid Benzyl Ester)
- 811842-18-9(1-Cbz-2-Aminomethylpiperidine)
- 122536-73-6(benzyl (3R)-3-aminopyrrolidine-1-carboxylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)